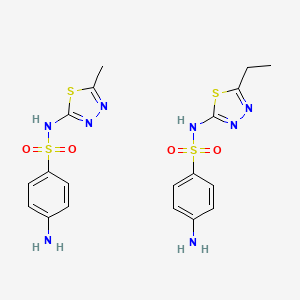
Harnosal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The combination of sulfaethidole and sulfamethizole is a notable example of sulfonamide antibiotics used to treat bacterial infections. Sulfaethidole and sulfamethizole are both synthetic antimicrobial agents that inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial DNA replication and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfaethidole and sulfamethizole involves the introduction of sulfonamide groups into aromatic compounds. The general synthetic route includes the reaction of aniline derivatives with sulfonyl chlorides under basic conditions to form sulfonamide intermediates. These intermediates are then further modified to produce the final compounds .
Industrial Production Methods
Industrial production of sulfaethidole and sulfamethizole typically involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final products .
Chemical Reactions Analysis
Types of Reactions
Sulfaethidole and sulfamethizole undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Aromatic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted aromatic compounds .
Scientific Research Applications
Sulfaethidole and sulfamethizole have a wide range of scientific research applications:
Chemistry: These compounds are used as model systems to study sulfonamide chemistry and reaction mechanisms.
Biology: They are used to investigate bacterial resistance mechanisms and the role of folic acid in bacterial metabolism.
Medicine: Clinically, these drugs are used to treat urinary tract infections, respiratory infections, and other bacterial infections.
Mechanism of Action
The mechanism of action of sulfaethidole and sulfamethizole involves the inhibition of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. By competitively inhibiting this enzyme, these drugs prevent the synthesis of folic acid, leading to the inhibition of bacterial DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Sulfadiazine: Used to treat a variety of bacterial infections, often in combination with other antibiotics.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat urinary tract infections and other bacterial infections.
Uniqueness
The combination of sulfaethidole and sulfamethizole is unique due to its specific efficacy against certain bacterial strains and its ability to be used in combination therapies to enhance antibacterial activity and reduce resistance .
Properties
CAS No. |
51484-73-2 |
|---|---|
Molecular Formula |
C19H22N8O4S4 |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S2.C9H10N4O2S2/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h3-6H,2,11H2,1H3,(H,13,14);2-5H,10H2,1H3,(H,12,13) |
InChI Key |
SCFHVPCQMIYDHU-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
Key on ui other cas no. |
51484-73-2 |
Synonyms |
harnosal sulfaethidole, sulfamethizole drug combination sulfamethizole, sulfaethidole drug combination |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1239295.png)
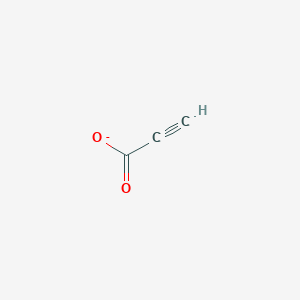
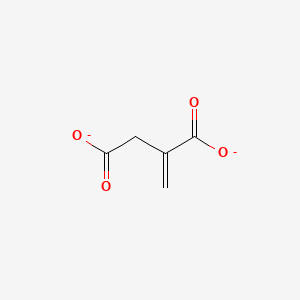
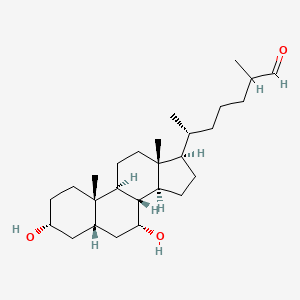

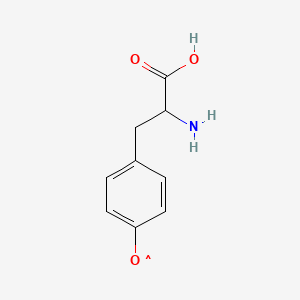
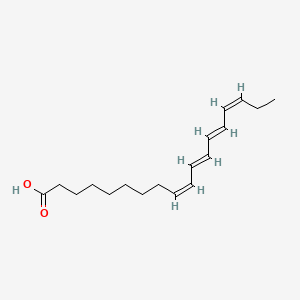


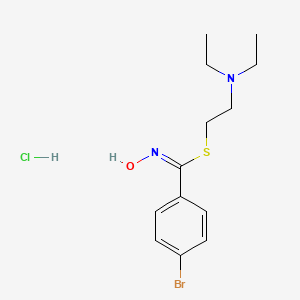
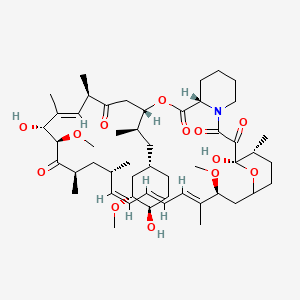
![4-[2-(1-hexyl-2-pyridin-1-iumyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1239315.png)
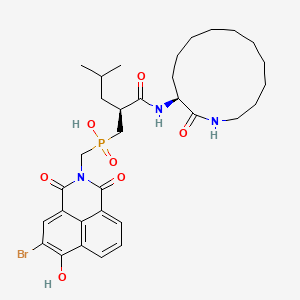
![3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid](/img/structure/B1239318.png)
